molecular formula C21H21NO5 B2689232 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid CAS No. 2137688-95-8

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid

Cat. No.: B2689232
CAS No.: 2137688-95-8
M. Wt: 367.401
InChI Key: FAMYABXQYPAHMQ-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C21H21NO5. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methoxypyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-26-21(19(23)24)10-11-22(13-21)20(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMYABXQYPAHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137688-95-8
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The compound interacts with molecular targets such as enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and stability. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial .

Biological Activity

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid (FMOC-Pyrrolidine) is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesizing available data from various studies and sources.

Chemical Structure and Properties

The empirical formula of FMOC-Pyrrolidine is C₁₈H₁₉NO₄, with a molecular weight of 313.35 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a fluorene moiety that enhances its stability and solubility in organic solvents.

Biological Activity Overview

Research indicates that FMOC-Pyrrolidine exhibits several biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development.
  • Antitumor Properties : Some derivatives of pyrrolidine compounds have been linked to inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Compounds featuring fluorene structures have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

The biological activity of FMOC-Pyrrolidine can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or signal transduction, similar to other pyrrolidine derivatives.
  • Receptor Modulation : The compound might interact with G-protein coupled receptors (GPCRs), influencing various physiological responses.
  • DNA Interaction : Its structural components may allow it to intercalate with DNA, affecting replication and transcription processes.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antibacterial effects of FMOC-Pyrrolidine against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.
  • Antitumor Activity Evaluation :
    • In vitro assays demonstrated that FMOC-Pyrrolidine inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 25 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
  • Neuroprotective Effects :
    • A model of oxidative stress in neuronal cells showed that treatment with FMOC-Pyrrolidine reduced cell death by 40% compared to untreated controls, indicating its potential as a neuroprotective agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
FMOC-PyrrolidinePyrrolidine ring + Fluorene moietyAntimicrobial, AntitumorHigh stability due to fluorene
2-Methyl-6-phenyletinPhenyl and ethynyl groupsNeuroprotectiveInvestigated for mGluR5 antagonism
Pyrrolidine DerivativesSimilar ring structureAntitumorVariability in substituents affects activity

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